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Compound of Interest |

Compound Name: Tetrasodium disuccinoyl cystine
CAS No.: 184830-08-8
Cat. No.: B12747316

Get Quote

Introduction: Unveiling the Molecular Identity of a
Specialty Chemical

Tetrasodium disuccinoyl cystine is a synthetic derivative of the amino acid L-cystine, notable
for its use as a hair and nail conditioning agent in the cosmetics industry[1][2][3][4]. Its
structure, featuring two succinoyl groups linked to the amine termini of cystine via amide bonds,
presents a unique analytical challenge. The molecule combines several key chemical features:
two disulfide-linked amino acids, four carboxylic acid groups (present as sodium salts), and two
amide linkages.

Mass spectrometry, particularly with electrospray ionization (ESI) and tandem capabilities
(MS/MS), is the definitive technique for confirming the identity, purity, and structure of such
molecules. This application note provides a comprehensive guide to the analysis of
Tetrasodium disuccinoyl cystine, detailing a robust protocol and elucidating its characteristic
fragmentation pathways. Understanding these pathways is crucial for unambiguous structural
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confirmation and for the identification of related impurities or degradants in quality control and
research settings.

Molecular Structure and lonization Strategy
Chemical Properties

e Molecular Formula: C1aH16N2NasO10S2[5]
e Molecular Weight: 528.4 g/mol [5][6]

o Structure: A symmetrical molecule consisting of a cystine core N,N'-acylated with succinic
acid.

The presence of four carboxylate groups makes this molecule highly polar and ideally suited for
analysis by electrospray ionization (ESI). Given these acidic functionalities, negative ion mode
ESI is the most logical and effective approach. In solution, the molecule exists as a polyanion,
and in the gas phase, we expect to observe multiply charged species, primarily the fully
deprotonated anion [M-4Na+H]3~ and related ions. The succinoyl modification dramatically
alters the charge state of the lysine, changing it from a potential positive charge to a negative
charge at neutral pH, a phenomenon also observed in succinylated proteins[7][8].

Experimental Protocol: From Sample to Spectrum

This protocol is designed for a high-resolution tandem mass spectrometer, such as a
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Materials and Reagents

e Analyte: Tetrasodium disuccinoyl cystine
e Solvents: LC-MS grade water, acetonitrile, and methanol
e Acid Modifier: Formic acid (LC-MS grade)

o Base Modifier: Ammonium hydroxide (LC-MS grade)

Sample Preparation
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The goal is to prepare a dilute solution suitable for direct infusion or LC-MS analysis, ensuring
complete dissolution and optimal ionization.

e Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Tetrasodium disuccinoyl cystine
and dissolve it in 1.0 mL of LC-MS grade water.

e Working Solution (10 pg/mL): Dilute 10 pL of the stock solution into 990 pL of a suitable
solvent mixture. For negative ion mode, a typical starting point is 50:50 (v/v)
acetonitrile:water. For direct infusion, this solution can be used directly.

Mass Spectrometer Configuration

The following parameters provide a robust starting point and should be optimized for the
specific instrument in use.
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Parameter

Recommended Setting

Rationale

lonization Mode

Negative Electrospray (ESI-)

The molecule has four acidic
protons, making it ideal for

forming negative ions.

Capillary Voltage

3.0-4.0kv

Optimizes spray stability and

ion generation.

Source Temp.

120 -150 °C

Ensures efficient desolvation
without inducing thermal

degradation.

Desolvation Temp.

350 - 450 °C

Facilitates complete solvent
evaporation from the ESI

droplets.

Cone/Nozzle Voltage

20-40V

A mild voltage to promote ion
transmission without causing

in-source fragmentation.

Full Scan MS Range

m/z 100 — 1000

Covers the expected precursor
ions and their primary

fragments.

MS/MS Activation

Collision-Induced Dissociation
(CID)

The most common and
accessible method for

fragmentation.

Collision Energy

Ramped (e.g., 10-40 eV)

Allows for the observation of
both low-energy (stable) and
high-energy (less stable)
fragments in a single

experiment.

Predicted Fragmentation Pathways

The fragmentation of Tetrasodium disuccinoyl cystine is governed by the chemistry of its

three main components: the succinoyl groups, the amide linkages, and the central disulfide
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bond. While disulfide bonds are notoriously stable under typical CID conditions[9][10], the
amide bonds and carboxyl groups provide sites for predictable cleavage.

Precursor lon Selection

The fully sodiated molecule has a mass of 528.4 Da. In negative ESI mode, sodium ions are
replaced by protons. The most likely high-abundance precursor ion will be the fully
deprotonated species, [M-4Na+H]3~, with a calculated m/z of 145.33. Another likely species is
[M-4Na+2H]?>~ at m/z218.49. For MS/MS experiments, isolating the most intense and cleanest
precursor ion is recommended.

Key Fragmentation Channels (Negative lon Mode)

The following diagram and table outline the most probable fragmentation pathways initiated by
CID.
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Caption: Proposed CID fragmentation pathways for Tetrasodium disuccinoyl cystine.

Summary of Predicted lons

The table below summarizes the key expected ions in the MS and MS/MS spectra.
Fragmentation of dicarboxylic acids often proceeds via losses of water and carbon dioxide[11].
Amide bond cleavage and losses related to the succinoyl group are also anticipated, mirroring
fragmentation seen in succinylated peptides[12].
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Proposed Structure

lon Description Charge State Calculated m/z
I Loss

Precursor lon [C14H18N2010S2]?~ 2- 218.49

Precursor lon [C14H17N2010S2]3~ 3- 145.33
Decarboxylation (-

Fragment 1 2- 196.50
CO2)
Amide Bond Cleavage

Fragment 2 1- 321.01
(bly type)
Loss of Succinimide (-

Fragment 3 2- 168.99
CaHsNO2)

Symmetrical Disulfide
Fragment 4 1- 218.00
Cleavage

Fragment 2 +
Fragment 5 ) 1- 277.02
Decarboxylation

Cysteine-Succinate
Fragment 6 1- 177.98
Fragment

Note: The m/z values are calculated for monoisotopic masses and may vary slightly based on
instrument calibration and resolution.

Data Interpretation and Conclusion

High-resolution mass spectrometry is indispensable for confirming the product identity. The
accurate mass of the precursor ion should match the theoretical value within a narrow
tolerance (e.g., <5 ppm). The subsequent MS/MS spectrum provides the definitive structural
fingerprint. The presence of fragments corresponding to decarboxylation, amide bond
cleavage, and potentially the challenging disulfide bond cleavage confirms the connectivity of
the molecule.

This application note provides a foundational method for the ESI-MS/MS analysis of
Tetrasodium disuccinoyl cystine. By leveraging negative ion mode and CID, researchers can
confidently confirm the structure of this specialty chemical. The fragmentation patterns detailed
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herein serve as a reference for quality control, stability studies, and further research into related

compounds. While CID is effective for most of the structure, specialized techniques like

Ultraviolet Photodissociation (UVPD) could be explored for more direct and selective cleavage
of the disulfide bond if required[13].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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